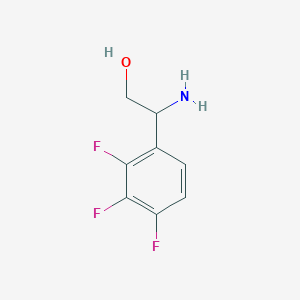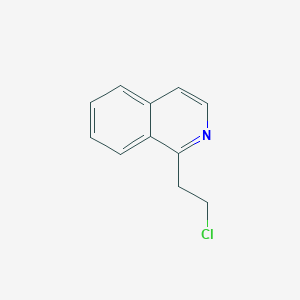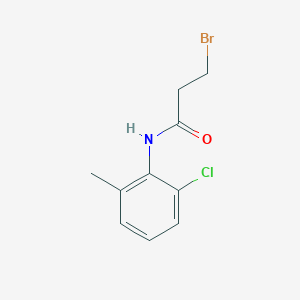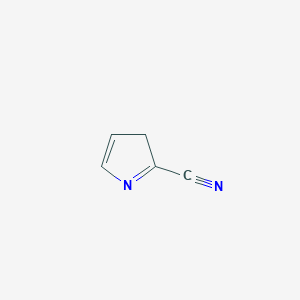
3H-Pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring with a nitrile group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrole-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of acyl (bromo)acetylenes with pyrrole rings in the presence of solid alumina at room temperature . Another approach involves the addition of propargylamine to acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
化学反応の分析
Types of Reactions: 3H-Pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrole-2-amine derivatives.
科学的研究の応用
3H-Pyrrole-2-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3H-Pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit specific enzymes, such as lysine-specific demethylase 1, which is overexpressed in certain cancers . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and pathways.
類似化合物との比較
3H-Pyrrolo[2,3-c]quinoline: This compound shares a similar pyrrole-based structure and exhibits comparable biological activities.
Pyrrolo[2,3-c]isoquinoline: Another related compound with a fused pyrrole ring system, known for its applications in medicinal chemistry.
Pyrrolopyrazine: This compound contains both pyrrole and pyrazine rings and is noted for its diverse biological activities.
Uniqueness: 3H-Pyrrole-2-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.
特性
分子式 |
C5H4N2 |
|---|---|
分子量 |
92.10 g/mol |
IUPAC名 |
3H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1,3H,2H2 |
InChIキー |
FXLDJXAXQYYCNQ-UHFFFAOYSA-N |
正規SMILES |
C1C=CN=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


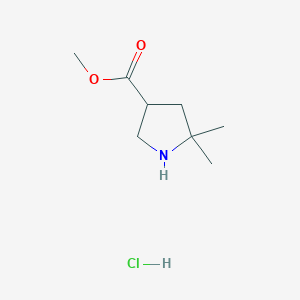
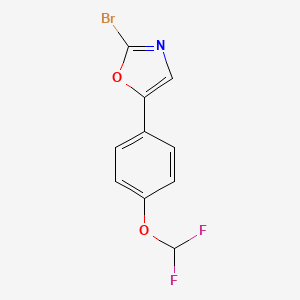
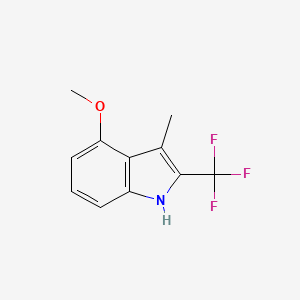
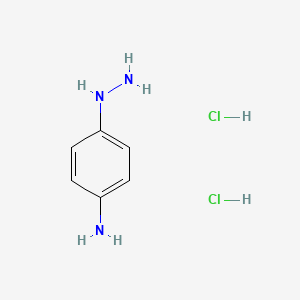
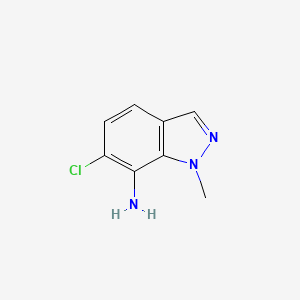
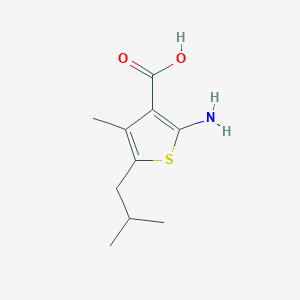
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
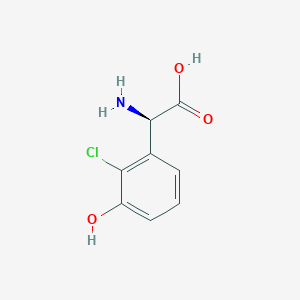
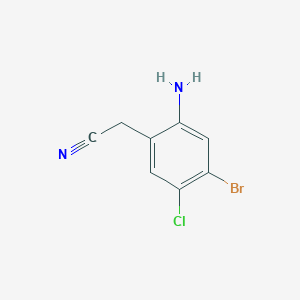
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

